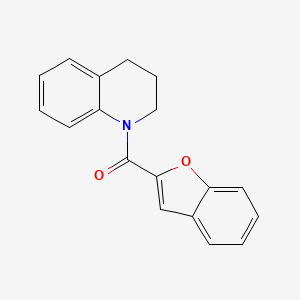

1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest belongs to the tetrahydroquinoline family, which is known for its diverse chemical properties and applications in pharmaceuticals and organic chemistry. The benzofuran moiety attached to the tetrahydroquinoline core adds to its complexity and potential biological activity. Research in this domain focuses on synthesizing novel compounds, exploring their chemical reactivity, and understanding their molecular structure for various applications.

Synthesis Analysis

The synthesis of related tetrahydroquinoline compounds often involves multi-step chemical reactions, starting from basic aromatic precursors or through domino reactions involving aromatic amines and cyclic enol ethers catalyzed by catalysts like indium chloride in water for efficient synthesis of tetrahydroquinoline derivatives with high cis selectivity (Jianheng Zhang & Chao‐Jun Li, 2002). Another approach includes the Pictet-Spengler reaction, which has been utilized for the regio- and enantioselective synthesis of tetrahydroisoquinolines, demonstrating the versatility of this method in producing biologically relevant compounds (Andrea Ruiz-Olalla et al., 2015).

Applications De Recherche Scientifique

Novel Tetrahydroquinoline Compounds and Stereochemistry

A study focused on a novel tetrahydroquinoline acid and a new racemic benzofuranone isolated from Capparis spinosa L. The research utilized quantum methods to determine the absolute configuration, highlighting the compound's complexity and its stereochemistry challenges. This study underscores the significance of these compounds in the field of natural product chemistry and their potential applications in medicinal chemistry (Shen Zhang et al., 2014).

Anticancer Applications

Another study elaborated on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The derivatives demonstrated potent cytotoxicity against various breast cancer cell lines, showcasing the therapeutic potential of 1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline analogs in cancer treatment (K. Redda et al., 2010).

Chemoselective Reactions and Derivative Synthesis

Research on the chemoselective reaction of benzofuran-2,3-dione derivatives, dialkyl acetylenedicarboxylates, and isoquinoline yielded spiro[1,3]oxazino[2,3-α]isoquinoline derivatives. This study provides a novel method for the synthesis of complex molecules, potentially useful in various synthetic and pharmaceutical applications (A. Esmaeili & M. Nazer, 2009).

Synthesis and Cytotoxic Evaluation

A series of novel hexahydroquinoline derivatives containing the benzofuran moiety were synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines. This study highlights the potential use of such derivatives in developing new anticancer drugs (Eman M. Mohi El-Deen et al., 2016).

Propriétés

IUPAC Name |

1-benzofuran-2-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-18(17-12-14-7-2-4-10-16(14)21-17)19-11-5-8-13-6-1-3-9-15(13)19/h1-4,6-7,9-10,12H,5,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLHHGQMZSTEJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)

![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)

![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)

![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)